molecular formula C17H12ClN3 B1349579 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile CAS No. 55432-07-0

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile

Cat. No.: B1349579
CAS No.: 55432-07-0
M. Wt: 293.7 g/mol
InChI Key: SEISKGMLVBKBHK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable chlorinated aromatic compound reacts with the pyrazole intermediate.

    Addition of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic addition reaction using a suitable nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar pyrazole derivatives and can impart specific properties that are valuable in various applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISKGMLVBKBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970777
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
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Molecular Weight

293.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55432-07-0
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55432-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055432070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetonitrile
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